molecular formula C6H13Cl2N3 B12473444 (2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride

(2-Imidazol-1-yl-ethyl)-methyl-amine dihydrochloride

Cat. No.: B12473444
M. Wt: 198.09 g/mol
InChI Key: GMLQHZAUAYFBDL-UHFFFAOYSA-N
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Description

2-(imidazol-1-yl)ethylamine dihydrochloride is a chemical compound that features an imidazole ring, a common heterocyclic structure in organic chemistry. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(imidazol-1-yl)ethylamine dihydrochloride typically involves the reaction of imidazole with ethylene diamine followed by methylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide. The final product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(imidazol-1-yl)ethylamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-(imidazol-1-yl)ethylamine dihydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-(imidazol-1-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. It can also interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • [2-(1-Methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride
  • [2-(1H-Imidazol-1-yl)ethyl]methylamine dihydrochloride hydrate
  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Uniqueness

What sets 2-(imidazol-1-yl)ethylamine dihydrochloride apart is its specific substitution pattern on the imidazole ring, which imparts unique chemical properties and reactivity. This makes it particularly useful in specialized applications where other imidazole derivatives may not be as effective .

Properties

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

IUPAC Name

2-imidazol-1-yl-N-methylethanamine;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c1-7-2-4-9-5-3-8-6-9;;/h3,5-7H,2,4H2,1H3;2*1H

InChI Key

GMLQHZAUAYFBDL-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C=CN=C1.Cl.Cl

Origin of Product

United States

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